3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether
Description
3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core with an allylsulfanyl group and a bromophenyl methyl ether moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(2-bromo-5-methoxyphenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-3-10-28-20-23-19-17(24-25-20)13-6-4-5-7-16(13)22-18(27-19)14-11-12(26-2)8-9-15(14)21/h3-9,11,18,22H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYAQPDEFGKOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether involves several steps. One common synthetic route includes the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions typically involve temperatures around 150-160°C and the presence of polyphosphoric acid . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the intramolecular cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with iodine leads to the formation of 1-iodomethyl-1,2-dihydro[1,3]thiazolo[2’,3’:3,4][1,2,4]triazino[5,6-b]indole pentaiodide . Common reagents used in these reactions include iodine, sulfuric acid, and sodium sulfite . Major products formed from these reactions include various thiazolo and triazino derivatives .
Scientific Research Applications
3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether has several scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial, antihypoxic, and antitumor activities . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. In materials science, its heterocyclic core is of interest for the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazino-benzoxazepine core can bind to specific sites on these targets, modulating their activity. For example, its potential antitumor activity may involve the inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-bromophenyl methyl ether stands out due to its unique combination of functional groups. Similar compounds include other triazino-benzoxazepine derivatives, such as 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
